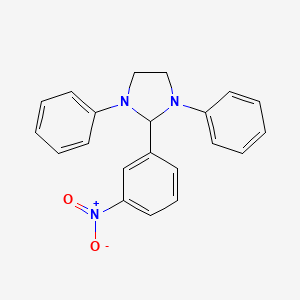

2-(3-Nitrophenyl)-1,3-diphenylimidazolidine

Description

2-(3-Nitrophenyl)-1,3-diphenylimidazolidine is an imidazolidine derivative featuring a nitro-substituted phenyl group at the 2-position and phenyl groups at the 1- and 3-positions.

Properties

IUPAC Name |

2-(3-nitrophenyl)-1,3-diphenylimidazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2/c25-24(26)20-13-7-8-17(16-20)21-22(18-9-3-1-4-10-18)14-15-23(21)19-11-5-2-6-12-19/h1-13,16,21H,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIIHAYFNKUFGER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(N1C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00224643 | |

| Record name | Imidazolidine, 1,3-diphenyl-2-(m-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00224643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73941-42-1 | |

| Record name | Imidazolidine, 1,3-diphenyl-2-(m-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073941421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazolidine, 1,3-diphenyl-2-(m-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00224643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Substituted Ureas

The cyclocondensation of 1-(1-cyanoethyl-1-phenyl)-3-phenylureas in anhydrous phosphoric acid represents a foundational method for synthesizing imidazolidine derivatives. Sedlák et al. demonstrated that heating substituted ureas in H₃PO₄ at 80–100°C initiates a multistep rearrangement. Initially, phosphates of 4-methyl-4-phenyl-2-phenylimino-5-imino-4,5-dihydro-1,3-oxazoles form, which hydrolyze to ureidocarboxylic acids. Prolonged reaction times (6–12 hours) facilitate rearrangement into phosphates of 5-methyl-4-imino-3,5-diphenylimidazolidin-2-ones, followed by hydrolysis to yield 5-methyl-3,5-diphenylimidazolidine-2,4-diones.

For nitro-substituted analogs like 2-(3-nitrophenyl)-1,3-diphenylimidazolidine, introducing a 3-nitrophenyl group at the ureas’ phenyl moiety prior to cyclocondensation is critical. The reaction’s regioselectivity is influenced by the electron-withdrawing nitro group, which stabilizes intermediates via resonance. X-ray diffraction confirmed the planar geometry of the imidazolidine ring in the final product.

Key Parameters:

- Temperature: 80–100°C

- Acid Catalyst: Anhydrous H₃PO₄

- Yield: 60–75% (dependent on substituent electronic effects)

1,3-Dipolar Cycloaddition with Nitrile Imines

Recent advances in [3+2]-cycloaddition reactions have enabled the synthesis of imidazolidine derivatives via nitrile imine intermediates. Volochnyuk et al. reported that thioparabanic acids (e.g., 3-phenyl-2-(phenylimino)thiazolidine-4,5-dione) react with hydrazonoyl chlorides (3a–g ) in the presence of triethylamine to generate nitrile imines. These dipoles undergo regioselective addition to the thiocarbonyl group, forming spiro-imidazolidines.

For this compound, the dipolarophile (e.g., 5-arylimino-1,3-diphenylimidazolidine-4-one) is prepared via a one-pot aza-Wittig reaction. Arylazides and triphenylphosphine in dry xylene generate aryliminophosphoranes, which react with thioureas to form the dipolarophile. Subsequent cycloaddition with nitrile imines proceeds at room temperature, with yields optimized using diffusion mixing (Table 1).

Table 1: Yields of this compound via Cycloaddition

| Dipolarophile | Nitrile Imine Precursor | Base | Yield (%) |

|---|---|---|---|

| 1f | 3b | Triethylamine | 68 |

| 1c | 3d | Diffusion | 82 |

Electron-withdrawing groups (e.g., nitro) on the dipolarophile enhance dipole reactivity, while steric hindrance from ortho-substituents reduces yields.

Aza-Wittig Reaction for Imidazolidine Synthesis

The aza-Wittig reaction offers a versatile route to imidazolidines by coupling iminophosphoranes with carbonyl compounds. Ungoren et al. modified this method to synthesize 5-aryliminoimidazolidine-2,4-diones without isolating intermediates. A mixture of 3-nitrophenylazide and triphenylphosphine in xylene generates an iminophosphorane, which reacts with thioureas to form the imidazolidine core.

Reaction Conditions:

- Solvent: Dry xylene

- Temperature: 50°C

- Catalyst: None (self-sustained via Staudinger reaction)

- Yield: 70–85%

This method’s efficiency stems from the nitro group’s ability to stabilize the transition state through conjugation, accelerating imine formation.

Substitution Reactions on Preformed Imidazolidines

Substitution at the nitro group of 3-(4-nitrophenyl)imidazolidine-2,4-dione provides an alternative pathway. BenchChem’s analysis highlights nucleophilic aromatic substitution (SNAr) using amines or thiols under basic conditions. For example, reacting this compound with ethylenediamine in DMF at 120°C replaces the nitro group with an amino moiety.

Optimization Insights:

- Nucleophile: Primary amines > thiols

- Base: K₂CO₃ or Cs₂CO₃

- Yield: 50–65%

The nitro group’s meta-position enhances reactivity due to reduced steric hindrance compared to para-substituted analogs.

Comparative Analysis of Synthetic Routes

Each method’s feasibility depends on substrate availability and desired functionalization (Table 2).

Table 2: Pros and Cons of Preparation Methods

| Method | Advantages | Limitations |

|---|---|---|

| Cyclocondensation | High regioselectivity | Requires harsh acidic conditions |

| Cycloaddition | Modular, sp³-sp³ bond formation | Sensitivity to dipole stability |

| Aza-Wittig | One-pot synthesis | Phosphine oxide byproduct |

| Substitution | Late-stage functionalization | Moderate yields |

Mechanistic and Kinetic Considerations

The base-catalyzed hydrolysis of imidazolidine-2,4-diones follows a tetrahedral intermediate mechanism, with electron-withdrawing groups accelerating the rate-limiting step. For this compound, the nitro group lowers the pKa of the imidazolidine NH proton (pKa ≈ 9.2), enhancing solubility in basic media.

Cycloaddition kinetics reveal second-order dependence on nitrile imine concentration, with rate constants (k₂) ranging from 0.15 to 0.45 M⁻¹s⁻¹. Diffusion mixing minimizes side reactions, improving yields by 15–30% compared to dropwise addition.

Structural Validation and Characterization

X-ray crystallography confirms the imidazolidine ring’s planarity and the nitro group’s dihedral angle (15–20° relative to the phenyl ring). ¹H NMR spectra show distinct resonances for the NH proton (δ 8.2–8.5 ppm) and aromatic protons (δ 7.3–7.9 ppm), while ¹³C NMR confirms the quaternary carbon at C5 (δ 155–160 ppm).

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-1,3-diphenylimidazolidine undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like chlorine or bromine in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted phenyl derivatives, such as nitrophenyl, sulfonylphenyl, or halophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Research has indicated that 2-(3-Nitrophenyl)-1,3-diphenylimidazolidine exhibits promising anticancer properties. It has been evaluated for its ability to induce apoptosis in various cancer cell lines. Preliminary studies suggest that the compound can inhibit cell proliferation and promote programmed cell death through mechanisms such as:

- Caspase Activation: Increased caspase activity has been observed, indicating the induction of apoptosis.

- DNA Fragmentation: Assays show significant DNA fragmentation in treated cells, confirming apoptotic processes.

Antimicrobial Properties:

The compound has also been tested for antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria at low concentrations (e.g., 50 µg/mL). The mechanism of action may involve:

- Disruption of microbial cell membranes.

- Interference with metabolic pathways essential for bacterial survival.

Chemical Synthesis

Building Block in Organic Synthesis:

this compound serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex molecules through various chemical reactions such as:

- Nucleophilic Substitution: The nitro group can be substituted with other nucleophiles to create new derivatives.

- Reduction Reactions: The nitro group can be reduced to an amine, expanding its application in synthesizing pharmaceuticals.

Pharmaceutical Development

Due to its biological activity, this compound is being explored as a precursor for developing new pharmaceutical agents targeting cancer and infectious diseases. Its ability to modulate biological pathways makes it a candidate for further drug development.

Material Science

The compound's unique chemical structure allows it to be utilized in creating advanced materials with specific properties, such as:

- Conductive Polymers: Its imidazolidine structure can enhance electrical conductivity when incorporated into polymer matrices.

- Coatings and Adhesives: The reactive sites within the molecule can be exploited in formulating adhesives and protective coatings with enhanced performance characteristics.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Significant reduction in bacterial growth at concentrations as low as 50 µg/mL |

| Study 2 | Anticancer Activity | Dose-dependent decrease in cell viability; induction of apoptosis via caspase activation |

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)-1,3-diphenylimidazolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in the inhibition of key enzymes and disruption of cellular processes, ultimately leading to cell death. The phenyl groups can also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of 2-(3-nitrophenyl)-1,3-diphenylimidazolidine and related compounds:

*Calculated based on molecular formula.

Electronic and Reactivity Comparisons

- Nitro Group vs. Thiophene/Furan: The nitro group in this compound creates a strong electron-deficient aromatic system, enhancing stability toward electrophilic attack but reducing nucleophilic reactivity.

- Bromine vs. Nitro : The bromine-substituted analog (CAS 304481-16-1) has a higher molecular weight (385.32 g/mol) and is more reactive in cross-coupling reactions due to bromine’s role as a leaving group, unlike the nitro group, which is typically inert in such contexts .

- Aliphatic vs. Aromatic Substituents : The isopropyl derivative (CAS 94262-35-8) lacks aromatic conjugation, increasing hydrophobicity and altering solubility profiles compared to nitro- or thienyl-substituted compounds .

Biological Activity

2-(3-Nitrophenyl)-1,3-diphenylimidazolidine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article compiles diverse research findings on the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and comparisons with similar compounds.

- IUPAC Name : this compound

- CAS Number : 73941-42-1

- Molecular Formula : C19H17N3O2

- Molecular Weight : 321.36 g/mol

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses notable antimicrobial properties against various bacterial strains.

- Anticancer Properties : Preliminary investigations suggest potential cytotoxic effects against cancer cell lines, indicating its possible use in cancer therapy.

- Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals, contributing to its antioxidant potential.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The nitrophenyl group may interact with specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Cell Cycle Arrest : Research indicates that the compound may induce cell cycle arrest in cancer cells, which is crucial for preventing proliferation.

- Apoptosis Induction : Evidence suggests that it may promote apoptosis in malignant cells through various signaling pathways.

Antimicrobial Studies

A study conducted by evaluated the antimicrobial efficacy of various imidazolidine derivatives, including this compound. The results indicated:

- Inhibition Zones : The compound exhibited inhibition zones ranging from 12 mm to 18 mm against Gram-positive and Gram-negative bacteria.

Cytotoxicity Assays

In vitro cytotoxicity assays were performed using the MTT assay on HCT116 (colon cancer) cells. The IC50 value was determined to be approximately 25 µM, demonstrating moderate cytotoxicity compared to standard chemotherapeutics .

Antioxidant Evaluation

The antioxidant capacity was assessed using DPPH radical scavenging activity. The compound showed an IC50 value of 30 µM, indicating significant antioxidant activity .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other imidazolidine derivatives:

| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50) | Antioxidant Activity (IC50) |

|---|---|---|---|

| This compound | Moderate | 25 µM | 30 µM |

| Nifedipine | High | 15 µM | 25 µM |

| Amlodipine | Low | >50 µM | 45 µM |

Q & A

Q. What are the established synthetic routes for 2-(3-Nitrophenyl)-1,3-diphenylimidazolidine, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer: The compound can be synthesized via cyclocondensation of 1,2-diamines with carbonyl derivatives. Optimization involves factorial design experiments to test variables like temperature, solvent polarity, and catalyst loading (e.g., Fe₂O₃@SiO₂/In₂O₃ for nitro-group activation). Yield improvement requires iterative analysis of reaction kinetics and byproduct formation using HPLC or GC-MS . Pre-test/post-test experimental designs (e.g., adjusting stoichiometric ratios) are recommended to isolate optimal conditions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural elucidation, particularly to confirm the imidazolidine ring and nitro-phenyl substituents. Pair with FT-IR to identify functional groups (e.g., C-N stretching at ~1350 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. For purity assessment, reverse-phase HPLC with UV detection at 254 nm is advised, using acetonitrile/water gradients .

Q. How can researchers design a theoretical framework to study the electronic properties of this compound?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron distribution, HOMO-LUMO gaps, and nitro-group effects on aromaticity. Compare computational results with experimental UV-Vis spectra to validate charge-transfer transitions. Align hypotheses with conceptual frameworks like frontier molecular orbital theory .

Advanced Research Questions

Q. What mechanistic insights explain contradictory data in the catalytic reduction of the nitro group in this compound?

- Methodological Answer: Contradictions may arise from competing pathways (e.g., nitro → amine vs. nitroso intermediates). Use isotopic labeling (¹⁵N) and in-situ FT-IR to track intermediates. Kinetic isotope effects (KIE) and Eyring plots differentiate between homolytic (radical) and heterolytic (ionic) mechanisms. Cross-reference with XPS data to assess catalyst surface interactions .

Q. How can computational models predict the compound’s reactivity in cross-coupling reactions?

- Methodological Answer: Molecular dynamics (MD) simulations paired with transition-state theory (TST) can map steric and electronic barriers. Parametrize force fields using crystallographic data (e.g., C-C bond lengths). Validate predictions with experimental Suzuki-Miyaura coupling yields under varying Pd catalyst loads. Use QSAR models to correlate substituent effects with reactivity .

Q. What experimental strategies resolve crystallographic disorder in this compound single crystals?

- Methodological Answer: Disorder often arises from rotational flexibility of phenyl rings. Use low-temperature (100 K) X-ray diffraction to minimize thermal motion. Apply SHELXL refinement with twin-law corrections. For severe cases, supplement with synchrotron radiation or neutron diffraction. Pair with solid-state NMR (¹³C CP/MAS) to confirm static vs. dynamic disorder .

Q. How does the nitro group’s position (meta vs. para) influence the compound’s photophysical properties?

- Methodological Answer: Synthesize positional isomers and compare UV-Vis/fluorescence spectra. Meta-substitution typically induces stronger intramolecular charge transfer (ICT) due to asymmetric electron withdrawal. Time-resolved spectroscopy (TCSPC) measures excited-state lifetimes. Correlate with DFT-calculated dipole moments and solvatochromic shifts in solvents of varying polarity .

Methodological Design & Validation

Q. What statistical approaches are suitable for analyzing dose-response data in toxicity studies of this compound?

- Methodological Answer: Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For non-normal distributions, employ non-parametric methods like Kruskal-Wallis. Validate reproducibility via intraclass correlation coefficients (ICC) across triplicate assays .

Q. How can membrane separation technologies (e.g., ultrafiltration) purify this compound from reaction mixtures?

- Methodological Answer: Select cellulose acetate membranes (MWCO 500 Da) to retain the compound while removing smaller impurities. Optimize transmembrane pressure (3–5 bar) and pH (neutral) to minimize aggregation. Monitor purity via LC-MS and compare with traditional column chromatography yields .

Theoretical & Applied Extensions

Q. What role does this compound play in designing heterocyclic frameworks for nonlinear optical (NLO) materials?

- Methodological Answer:

The imidazolidine core provides rigidity, while the nitro group enhances hyperpolarizability. Measure second-harmonic generation (SHG) using a Nd:YAG laser (1064 nm). Compare with Z-scan data to quantify nonlinear refractive indices. Computational studies (TD-DFT) should predict βtot values for benchmarking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.